molecular formula C10H4N4S4 B14418580 2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine CAS No. 87258-19-3

2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine

Cat. No.: B14418580
CAS No.: 87258-19-3
M. Wt: 308.4 g/mol
InChI Key: ZOCHDUFTEHNYQI-UHFFFAOYSA-N
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Description

2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine is a complex organic compound featuring a unique structure with two dithiolo rings fused to a pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine typically involves the condensation of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with unique properties, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Imidazoline: This compound shares some structural similarities and is known for its biological activities.

    4,5-Dihydro-1H-imidazole: Another related compound with notable chemical and biological properties.

Uniqueness

2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine stands out due to its unique dithiolo-pyridazine structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a compound of significant interest.

Properties

CAS No.

87258-19-3

Molecular Formula

C10H4N4S4

Molecular Weight

308.4 g/mol

IUPAC Name

2-([1,3]dithiolo[4,5-d]pyridazin-2-ylidene)-[1,3]dithiolo[4,5-d]pyridazine

InChI

InChI=1S/C10H4N4S4/c1-5-6(2-12-11-1)16-9(15-5)10-17-7-3-13-14-4-8(7)18-10/h1-4H

InChI Key

ZOCHDUFTEHNYQI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=N1)SC(=C3SC4=CN=NC=C4S3)S2

Origin of Product

United States

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